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Compound Name: 6-Bromopyridine-2-carbaldehyde

Cat. No.: B014951 Get Quote

6-Bromopyridine-2-carbaldehyde (CAS No. 34160-40-2) is a cornerstone intermediate in

modern organic synthesis, prized for its unique bifunctional architecture.[1][2][3][4][5] The

presence of a nucleophilic aldehyde and an electrophilic C-Br bond on the same pyridine

scaffold provides chemists with orthogonal handles for molecular elaboration. This versatility

makes it an indispensable building block in diverse fields, including pharmaceutical

development for creating novel drug scaffolds, the synthesis of sophisticated ligands for

asymmetric catalysis, and the construction of advanced materials.[1][3][6]

The strategic placement of these functional groups allows for a multitude of transformations,

such as nucleophilic additions, condensations, and transition-metal-catalyzed cross-coupling

reactions.[6] However, the synthesis of this valuable intermediate is not without its challenges.

The electron-deficient nature of the pyridine ring and the potential for competing side reactions

necessitate carefully designed synthetic strategies. This guide provides an in-depth analysis of

the most prevalent and effective synthesis pathways, offering field-proven insights into the

causality behind experimental choices and providing robust, validated protocols for

researchers, scientists, and drug development professionals.

Core Synthetic Strategies: A Comparative Overview
The synthesis of 6-Bromopyridine-2-carbaldehyde can be broadly approached from two

distinct retrosynthetic perspectives: the functionalization of a pre-brominated pyridine core or

the direct formylation of a dibrominated precursor. Each strategy carries its own set of

advantages concerning scalability, reagent accessibility, and reaction control.
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Caption: High-level overview of synthetic approaches.

Pathway 1: Oxidation of 2-Bromo-6-methylpyridine
This route is a frequently employed industrial method, leveraging the relatively inexpensive and

commercially available starting material, 2-bromo-6-methylpyridine. The core transformation

involves the selective oxidation of the methyl group to an aldehyde.

Causality and Mechanistic Insight
A direct, single-step oxidation of the methyl group is challenging. Therefore, a more robust two-

step sequence is typically employed. First, the methyl group undergoes free-radical

bromination to form a mixture of 2-bromo-6-(bromomethyl)pyridine and 2-bromo-6-

(dibromomethyl)pyridine.[7] The dibromomethyl intermediate is the key species, as its

subsequent hydrolysis readily yields the aldehyde. This hydrolysis is often accomplished via a

modified Sommelet reaction, using urotropine (hexamethylenetetramine) followed by acidic

workup.[8] The urotropine forms a quaternary ammonium salt which, upon hydrolysis, releases

the aldehyde. This method is advantageous for its operational simplicity and cost-effectiveness,

making it suitable for large-scale production.[8]
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Caption: Workflow for the oxidation of 2-bromo-6-methylpyridine.

Experimental Protocol
This protocol is adapted from patent literature and should be performed by qualified personnel

with appropriate safety precautions, particularly when handling liquid bromine.[7][8]

Step 1: Bromination of 2-Bromo-6-methylpyridine

Charge a reaction flask with 2-bromo-6-methylpyridine (1.0 eq), dichloromethane (DCM),

and water.

Cool the mixture to 10-15 °C in an ice-water bath with vigorous stirring.
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Slowly add liquid bromine (2.5-3.0 eq) dropwise, ensuring the internal temperature does not

exceed 20 °C.

After the addition is complete, warm the reaction to 50 °C and maintain for several hours

until TLC or GC-MS analysis indicates consumption of the starting material.

Cool the reaction, separate the organic layer, and wash it with a sodium thiosulfate solution

to quench any remaining bromine, followed by a brine wash.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure to yield a mixture of brominated intermediates. This mixture is often used in the

next step without further purification.

Step 2: Aldehyde Formation

Dissolve the crude intermediate mixture from Step 1 in ethanol.

Add urotropine (2.0 eq) to the solution and heat to approximately 40 °C for 12 hours.[7]

Cool the reaction mixture to room temperature and add acetic acid and a catalytic amount of

concentrated sulfuric acid.

Heat the mixture to 90 °C for 1-2 hours to facilitate hydrolysis.

Cool the reaction to 5 °C to precipitate the product. Filter the solid and wash with a cold non-

polar solvent like isopropyl ether.

The crude solid can be further purified by recrystallization from an ethanol/water mixture to

yield the final product as a white to light yellow solid.[7]
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Parameter Value/Condition Source

Starting Material 2-Bromo-6-methylpyridine [7][8]

Key Reagents
Liquid Bromine, Urotropine,

Acetic Acid
[7][8]

Overall Yield ~65-70% [7]

Purity >99% after recrystallization [7]

Scalability
High; suitable for industrial

production
[8]

Pathway 2: Oxidation of (6-Bromopyridin-2-
yl)methanol
This pathway offers a milder and often more selective alternative, proceeding via the stable

alcohol intermediate, (6-bromopyridin-2-yl)methanol.[9][10] This alcohol can be synthesized or

is commercially available. The critical step is the selective oxidation of the primary alcohol to

the aldehyde without over-oxidation to the carboxylic acid or affecting the C-Br bond.

Causality and Mechanistic Insight
Modern organic synthesis provides a toolkit of mild oxidizing agents that are ideal for this

transformation. The two most reliable and widely adopted methods are the Dess-Martin

Periodinane (DMP) oxidation and the Swern oxidation.

Dess-Martin Oxidation: This method employs a hypervalent iodine(V) reagent, Dess-Martin

Periodinane. The reaction proceeds under neutral and mild conditions, typically at room

temperature in chlorinated solvents.[11][12] Its high selectivity for primary alcohols, rapid

reaction times, and non-toxic byproducts make it a laboratory favorite, especially for

sensitive substrates.[13]

Swern Oxidation: This classic method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl

chloride at cryogenic temperatures (-78 °C).[14][15] The reaction is renowned for its broad

functional group tolerance and clean conversion.[16][17] The primary challenges are the
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strict requirement for low temperatures to prevent side reactions and the production of the

notoriously malodorous byproduct, dimethyl sulfide.[14][15]
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Caption: Mild oxidation routes from the corresponding alcohol.

Comparative Data: DMP vs. Swern Oxidation
Feature

Dess-Martin (DMP)
Oxidation

Swern Oxidation

Activating Agent
Dess-Martin Periodinane

(hypervalent iodine)
Oxalyl Chloride / TFAA

Solvent
Dichloromethane (DCM),

Chloroform
Dichloromethane (DCM)

Temperature Room Temperature -78 °C to 0 °C

Advantages

Mild, neutral conditions; rapid;

easy workup; no toxic metals.

[11][13]

Excellent functional group

tolerance; high yields; avoids

over-oxidation.[14][16]

Disadvantages

Reagent can be explosive

under certain conditions;

relatively expensive.[18]

Requires cryogenic

temperatures; produces

malodorous dimethyl sulfide;

sensitive to water.[14][15]
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Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

Dissolve (6-bromopyridin-2-yl)methanol (1.0 eq) in anhydrous DCM in a flask under an inert

atmosphere (e.g., nitrogen or argon).

Add Dess-Martin Periodinane (1.1-1.5 eq) portion-wise at room temperature.

Stir the reaction mixture for 1-3 hours, monitoring progress by TLC.

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium

bicarbonate and a saturated aqueous solution of sodium thiosulfate.

Stir vigorously for 15-20 minutes until the layers are clear.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography (silica gel) to obtain the pure

aldehyde.

Protocol 2: Swern Oxidation

In a three-necked flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C

(dry ice/acetone bath).

Slowly add oxalyl chloride (1.1 eq) to the DCM, followed by the dropwise addition of

anhydrous DMSO (2.2 eq). Stir for 15 minutes.

Add a solution of (6-bromopyridin-2-yl)methanol (1.0 eq) in DCM dropwise, ensuring the

internal temperature remains below -65 °C. Stir for 30 minutes.

Add triethylamine (Et₃N, 5.0 eq) dropwise, and stir for an additional 30 minutes at -78 °C.

Remove the cooling bath and allow the reaction to warm to room temperature.
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Quench the reaction with water. Separate the organic layer, wash sequentially with dilute

HCl, saturated sodium bicarbonate, and brine.

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column

chromatography.

Pathway 3: Organometallic Formylation of 2,6-
Dibromopyridine
This elegant laboratory-scale synthesis utilizes organometallic chemistry to directly introduce

the formyl group onto the pyridine ring. It is particularly effective for producing the target

compound with high regioselectivity.

Causality and Mechanistic Insight
The key to this pathway is a selective lithium-halogen exchange. At cryogenic temperatures

(-78 °C), reacting 2,6-dibromopyridine with one equivalent of an organolithium reagent, such as

n-butyllithium, results in the formation of a 2-lithio-6-bromopyridine intermediate.[19] The

extreme cold is critical to prevent side reactions, including dialithiation or attack at other

positions. This highly nucleophilic organolithium species is then quenched with an electrophilic

formylating agent, typically N,N-dimethylformamide (DMF).[3][19] An acidic workup hydrolyzes

the resulting tetrahedral intermediate to furnish the desired aldehyde. This method's precision

is its greatest strength, but its reliance on pyrophoric reagents and cryogenic conditions makes

it less amenable to industrial scale-up.[20]
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Caption: Organometallic formylation workflow.

Experimental Protocol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 15 Tech Support

https://www.benchchem.com/product/b014951?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol involves pyrophoric and moisture-sensitive reagents and must be conducted

under a strictly inert atmosphere (argon or nitrogen) using anhydrous solvents and flame-dried

glassware.[3][19]

Dissolve 2,6-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) or diethyl ether in

a flame-dried, three-necked flask.

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add n-butyllithium (1.0 eq, typically 1.6 M or 2.5 M in hexanes) dropwise over 1.5

hours, maintaining the temperature at -78 °C.[19]

Stir the resulting mixture for an additional 5-10 minutes at -78 °C.

Add anhydrous N,N-dimethylformamide (DMF, 1.1 eq) dropwise, again ensuring the

temperature does not rise.

Continue stirring at -78 °C for 1.5 hours.[19]

Allow the reaction to warm to approximately -25 °C and then quench by adding 6N

hydrochloric acid.[19]

Warm the mixture to room temperature. Extract the aqueous phase three times with diethyl

ether.

Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure.

The crude product can be purified by trituration with pentane or by column chromatography

to yield the final product.[19]
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Parameter Value/Condition Source

Starting Material 2,6-Dibromopyridine [3][19]

Key Reagents
n-Butyllithium, N,N-

Dimethylformamide (DMF)
[3][19]

Critical Condition -78 °C [19]

Yield ~70-80% [19]

Scalability
Low; best suited for laboratory

scale
[20]

Conclusion and Pathway Selection
The synthesis of 6-Bromopyridine-2-carbaldehyde can be achieved through several robust

and reliable methods. The optimal choice is dictated by the specific requirements of the project,

including scale, cost, available equipment, and safety infrastructure.

Pathway
Starting
Material

Scalability
Key
Advantages

Key
Disadvantages

1. Methyl Group

Oxidation

2-Bromo-6-

methylpyridine
High

Cost-effective;

industrially

proven.[8]

Use of

hazardous liquid

bromine;

moderate yields.

2. Alcohol

Oxidation

(6-Bromopyridin-

2-yl)methanol
Medium

Very mild

conditions; high

yields; high

purity.[11][14]

More expensive

starting material

or extra synthetic

step.

3.

Organometallic

Formylation

2,6-

Dibromopyridine
Low

High selectivity;

excellent yields.

[19]

Requires

cryogenic

temperatures

and pyrophoric

reagents; difficult

to scale.[20]
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For large-scale industrial campaigns, the oxidation of 2-bromo-6-methylpyridine remains the

most economically viable route. For medicinal chemistry programs or laboratory-scale

synthesis where substrate sensitivity and purity are paramount, the oxidation of (6-

bromopyridin-2-yl)methanol using DMP or Swern conditions is the superior choice. The

organometallic formylation route serves as an excellent, high-yielding option for small-scale

preparations when the necessary equipment and expertise for handling organolithium reagents

are available.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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